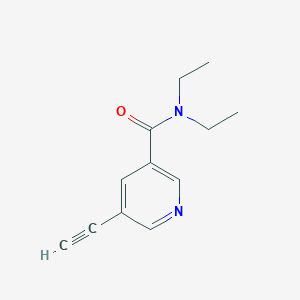![molecular formula C18H17FN2O3S B7451052 2-[3-(3-Fluorophenoxy)pyrrolidin-1-yl]sulfonyl-6-methylbenzonitrile](/img/structure/B7451052.png)
2-[3-(3-Fluorophenoxy)pyrrolidin-1-yl]sulfonyl-6-methylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(3-Fluorophenoxy)pyrrolidin-1-yl]sulfonyl-6-methylbenzonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a potent inhibitor of a specific protein kinase, which makes it a valuable tool for studying various biological processes.
Mechanism of Action
The mechanism of action of 2-[3-(3-Fluorophenoxy)pyrrolidin-1-yl]sulfonyl-6-methylbenzonitrile involves the inhibition of PIM1 kinase activity. This kinase is involved in the phosphorylation of various substrates, including proteins involved in cell cycle regulation and apoptosis. By inhibiting PIM1 kinase activity, this compound can modulate these biological processes and potentially lead to the development of new therapies for various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[3-(3-Fluorophenoxy)pyrrolidin-1-yl]sulfonyl-6-methylbenzonitrile have been extensively studied in vitro and in vivo. In cell culture experiments, this compound has been shown to inhibit cell proliferation and induce cell cycle arrest and apoptosis. In animal studies, this compound has been shown to inhibit tumor growth and improve survival rates in various cancer models.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-[3-(3-Fluorophenoxy)pyrrolidin-1-yl]sulfonyl-6-methylbenzonitrile in lab experiments is its high potency and specificity for PIM1 kinase. This compound can be used at low concentrations to achieve significant inhibition of PIM1 kinase activity. However, one limitation of using this compound is its potential toxicity and off-target effects. Therefore, careful dose optimization and toxicity studies are necessary before using this compound in in vivo experiments.
Future Directions
There are several future directions for research on 2-[3-(3-Fluorophenoxy)pyrrolidin-1-yl]sulfonyl-6-methylbenzonitrile. One potential application is in the development of new therapies for cancer. PIM1 kinase is overexpressed in various types of cancer, and the inhibition of this kinase activity may lead to the development of new cancer treatments. Another potential application is in the field of stem cell research. PIM1 kinase is involved in the regulation of stem cell self-renewal and differentiation, and the inhibition of this kinase activity may lead to the development of new methods for directing stem cell fate. Overall, the potential applications of 2-[3-(3-Fluorophenoxy)pyrrolidin-1-yl]sulfonyl-6-methylbenzonitrile in scientific research are vast, and further studies are necessary to fully explore its potential.
Synthesis Methods
The synthesis of 2-[3-(3-Fluorophenoxy)pyrrolidin-1-yl]sulfonyl-6-methylbenzonitrile involves several steps. The first step is the reaction of 3-fluorophenol with pyrrolidine to form 3-(3-fluorophenoxy)pyrrolidine. This intermediate is then reacted with 2-chloro-6-methylbenzonitrile in the presence of a base to form the final product. The yield of this reaction is typically high, and the purity of the product can be improved through recrystallization.
Scientific Research Applications
2-[3-(3-Fluorophenoxy)pyrrolidin-1-yl]sulfonyl-6-methylbenzonitrile is a potent inhibitor of a specific protein kinase called PIM1. This kinase plays a critical role in various biological processes, including cell proliferation, survival, and differentiation. Therefore, this compound has several potential applications in scientific research, including cancer research, stem cell research, and drug discovery.
properties
IUPAC Name |
2-[3-(3-fluorophenoxy)pyrrolidin-1-yl]sulfonyl-6-methylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3S/c1-13-4-2-7-18(17(13)11-20)25(22,23)21-9-8-16(12-21)24-15-6-3-5-14(19)10-15/h2-7,10,16H,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKBKPIBTYBNKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)N2CCC(C2)OC3=CC(=CC=C3)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-chloro-2-(piperidine-1-carbonyl)phenyl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7450969.png)

![N-[5-methyl-2-(4-methylpyridin-2-yl)pyrazol-3-yl]isoquinoline-5-sulfonamide](/img/structure/B7450978.png)
![N-(1,3-benzothiazol-2-yl)-2-[2-(dimethylamino)-2-oxoethyl]sulfanylpropanamide](/img/structure/B7450991.png)
![N-{2-[({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)carbamoyl]ethyl}prop-2-enamide](/img/structure/B7450993.png)
![(3R,4S)-1-[1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]-4-phenylpyrrolidine-3-carboxamide](/img/structure/B7450994.png)
![4-bromo-N-[5-methyl-2-(4-nitrophenyl)pyrazol-3-yl]benzenesulfonamide](/img/structure/B7451012.png)
![3-cyano-N-[5-methyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-yl]benzenesulfonamide](/img/structure/B7451020.png)

![rac-[4-fluoro-3-({[(2R,3S)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidin-3-yl]methyl}carbamoyl)phenyl]boronic acid](/img/structure/B7451037.png)
![N-[1-(3-cyanopyridin-2-yl)pyrazol-4-yl]-5-fluoro-2-iodobenzamide](/img/structure/B7451045.png)

![4-[[2-Chloro-4-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoyl]amino]-5-methylthiophene-2-carboxamide](/img/structure/B7451061.png)
![2lambda6-Thia-3-azabicyclo[3.2.0]heptane-2,2,4-trione](/img/structure/B7451067.png)